4-Azetidinomethyl-4'-carboethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives and related compounds involves various chemical reactions. For instance, a mild four-carbon homologation of a 4-formyl-substituted azetidinone provides a route to key intermediates in the synthesis of carbacephem antibiotics, featuring homologation with phosphorane and dioxenone opening . Additionally, the aza-Wittig reaction is a critical step in the synthesis of novel compounds, as demonstrated in the preparation of tetrahydrobenzo thieno pyrido pyrimidin-4(3H)-ones and the synthesis of 4-methylene-4H-3,1-benzoxazines . These reactions highlight the versatility of azetidinone derivatives in synthetic chemistry.

Molecular Structure Analysis

Molecular modeling and DFT geometry optimization are tools used to predict the structure of azobenzene derivatives, which can be related to azetidinone compounds. These methods provide insights into the planar structure of molecules, with geometrical parameters such as bond lengths and angles that are in good agreement with x-ray crystallographic data . Such analysis is crucial for understanding the molecular structure of azetidinone derivatives.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex. For example, the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines involves a 1,5-hydride shift, indicating the potential for azetidinone derivatives to undergo significant structural changes under certain conditions . The aza-Wittig reaction is also a key reaction in the synthesis of azetidinone derivatives, leading to the formation of carbodiimides and subsequent ring closure or rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives and related compounds can be influenced by their molecular structure. For instance, the presence of azobenzene and carboxylic acid units in a benzoxazine derivative can catalyze the ring-opening polymerization of the benzoxazine unit, affecting the curing behavior and surface properties of the material . The antioxidant activity of phenolic bis-azobenzene derivatives, which may share some properties with azetidinone derivatives, has been screened, showing that certain derivatives exhibit significant biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

4-Azetidinomethyl-4'-carboethoxybenzophenone derivatives have been extensively studied for their potential in biochemical applications. For instance, 3-phenoxy-1,4-diarylazetidin-2-ones, a related group of compounds, have been synthesized and evaluated for their antiproliferative properties. These compounds, particularly trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, displayed significant antiproliferative activity in breast cancer cells and disrupted the microtubular structure in cells, indicating their potential as anticancer agents (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

2-Azetidinone derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Compounds such as 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one demonstrated notable antimicrobial activity against a range of microorganisms and exhibited potent cytotoxic activity, highlighting the diverse applications of these compounds in pharmaceutical research (Keri et al., 2009).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 1,2,4,5-tetrasubstituted imidazoles, utilizing aza-Wittig reactions, showcases the utility of azetidinone derivatives in facilitating the synthesis of diverse chemical structures. These reactions contribute significantly to the advancement of synthetic organic chemistry, offering pathways to synthesize novel compounds with potential biological activities (Nie et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

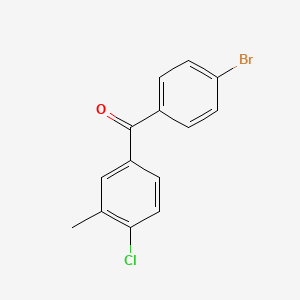

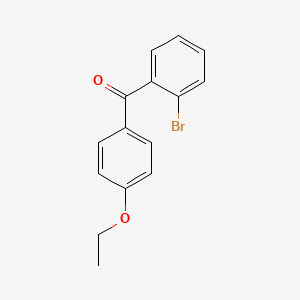

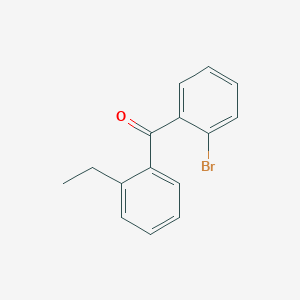

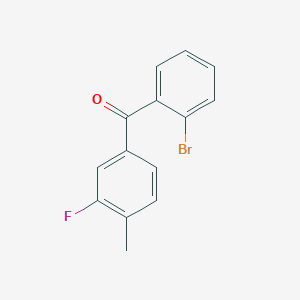

ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-3-13-21/h4-11H,2-3,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOZSOOIDDZIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642794 |

Source

|

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-31-5 |

Source

|

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.